

# Isoquinoline-5-carbothioamide patent landscape and prior art

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Isoquinoline-5-carbothioamide**

Cat. No.: **B1387023**

[Get Quote](#)

An In-depth Technical Guide to the Patent Landscape and Prior Art of **Isoquinoline-5-carbothioamide** and its Analogs

## Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a vast range of pharmacological activities.[1][2] This guide provides a detailed technical analysis of the patent landscape and prior art surrounding a specific, high-value derivative: **Isoquinoline-5-carbothioamide** and its close analog, isoquinoline-5-carboxamide. These molecules have garnered significant attention, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology.[3][4] We will dissect the foundational science, key patent trends, dominant therapeutic applications, and detailed synthetic methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate and innovate within this competitive and scientifically rich domain.

## The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery Chemical Properties and Significance

Isoquinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[5] This arrangement confers a unique set of electronic and steric properties,

making it an ideal scaffold for interacting with diverse biological targets. The nitrogen atom acts as a hydrogen bond acceptor, while the fused aromatic system provides a rigid platform for presenting various functional groups in a defined three-dimensional space.[\[6\]](#) Its derivatives are found in numerous natural alkaloids, such as morphine and berberine, underscoring their evolutionary selection for biological activity.[\[1\]](#)

## A Broad Spectrum of Biological Activity

The isoquinoline nucleus is associated with an exceptionally broad range of therapeutic applications, including:

- Anticancer: Primarily through mechanisms like PARP inhibition, topoisomerase inhibition, and disruption of microtubule polymerization.[\[3\]](#)[\[6\]](#)
- Antimicrobial: Derivatives have shown efficacy against various bacterial and fungal strains.[\[5\]](#)[\[7\]](#)
- Neurological: The scaffold serves as a building block for drugs targeting neurological disorders.[\[8\]](#)
- Cardiovascular and Anti-inflammatory: Certain alkaloids and synthetic derivatives have demonstrated utility in treating cardiovascular diseases and inflammation.[\[5\]](#)[\[9\]](#)

## The 5-Substituted Carboxamide/Carbothioamide Moiety: A Key Pharmacophore

While the entire isoquinoline scaffold is important, functionalization at the 5-position with a carboxamide or its bioisosteric analog, carbothioamide, is particularly critical for specific, high-affinity interactions. This moiety is instrumental in the design of PARP inhibitors, where it mimics the nicotinamide portion of the NAD<sup>+</sup> cofactor, effectively blocking the enzyme's active site.[\[4\]](#) The carbothioamide, in particular, offers a unique chemical handle to modulate properties such as solubility, cell permeability, and metabolic stability compared to its more common carboxamide counterpart.

## Core Prior Art: Foundational Discoveries

The current patent landscape is built upon decades of foundational research into the synthesis and application of isoquinolines.

## Early Synthetic Routes to the Isoquinoline Core

The construction of the isoquinoline ring system is a classic challenge in organic synthesis. Foundational methods that constitute key prior art include the Bischler-Napieralski cyclization, which involves the acid-catalyzed cyclization of a  $\beta$ -arylethylamide.<sup>[10]</sup> This and related reactions, such as the Pictet-Spengler and Pomeranz–Fritsch reactions, enabled the initial exploration of isoquinoline chemistry and remain relevant in modern synthetic campaigns, as referenced in numerous process patents.<sup>[10]</sup>

## The Emergence of Isoquinolines as PARP Inhibitors

A pivotal development in the therapeutic application of isoquinolines was the discovery of their ability to inhibit PARP. Early studies identified 3-substituted benzamides and 5-substituted isoquinolin-1-ones as potent inhibitors of PARP activity.<sup>[3]</sup> This research established the isoquinolin-1-one core as a valid pharmacophore for targeting PARP, paving the way for extensive medicinal chemistry efforts and a surge in patent filings in this area. The understanding that PARP inhibitors induce "synthetic lethality" in cancers with deficient DNA repair pathways (e.g., BRCA1/2 mutations) transformed this class of compounds into a major focus for cancer therapy.<sup>[4]</sup>

## Structure-Activity Relationships (SAR)

Subsequent research elucidated the critical structure-activity relationships for PARP inhibition. Key findings that form the basis of much of the prior art include:

- The Carboxamide/Lactam Moiety: This group is essential for binding to the nicotinamide-binding pocket of the PARP active site through hydrogen bonds with key residues like Gly863 and Ser904.<sup>[4]</sup>
- The Aromatic System: The fused ring system engages in  $\pi$ - $\pi$  stacking interactions with Tyr907, anchoring the inhibitor in the active site.<sup>[4]</sup>
- Substitution at the 5-Position: Research into 5-benzamidoisoquinolin-1-ones and related structures demonstrated that this position is crucial for modulating potency and, importantly,

selectivity between PARP isoforms (e.g., PARP-1 vs. PARP-2).[\[11\]](#)[\[12\]](#)

## Patent Landscape Analysis

The patent landscape for isoquinoline derivatives is mature and densely populated, with a significant focus on therapeutic applications.

## Dominant Therapeutic Areas

The vast majority of recent patents focus on oncology, specifically the development of PARP inhibitors for various cancers.[\[13\]](#) However, there is continued patent activity in other areas, including:

- Neurological Diseases: Patents describe isoquinoline compounds for treating conditions like Alzheimer's and Parkinson's disease.[\[14\]](#)
- Infectious Diseases: The antimicrobial properties of the scaffold continue to generate interest.[\[15\]](#)
- Inflammatory and Cardiovascular Conditions: Patents cover the use of isoquinoline alkaloids and their derivatives as tissue factor inhibitors for treating cardiovascular and other diseases.  
[\[9\]](#)

## Key Patent Assignees

While a comprehensive list is beyond the scope of this guide, analysis reveals a mix of large pharmaceutical corporations and specialized biotechnology firms actively patenting in this space. Representative assignees who have secured patents for various isoquinoline compounds include Janssen Sciences, Aerie Pharmaceuticals, and Industrial Technology Research Institute, among others.[\[16\]](#)

## Patented Synthetic Methodologies

Beyond composition of matter claims, a significant portion of the patent portfolio is dedicated to novel and improved synthetic processes. These patents often focus on:

- Regioisomeric Control: Developing methods to synthesize specific substituted isoquinolines (e.g., 5-, 6-, or 7-substituted) without the need for difficult chromatographic separations.[\[17\]](#)

- Large-Scale Production: Creating safe, efficient, and cost-effective routes for industrial-scale synthesis, often avoiding hazardous reagents.[14][17]
- Combinatorial Libraries: Methods for generating large libraries of diverse isoquinoline derivatives for high-throughput screening.[15]

## Scope of Claims

Early patents in this field often feature broad Markush structures, claiming a wide genus of isoquinoline compounds.[15] As the field has matured, claims have become more specific, focusing on particular substitution patterns, stereoisomers, or specific crystalline forms (polymorphs) that offer advantages in formulation or stability. Patents for isoquinoline-5-carboxamide derivatives, for instance, often specify the nature of substituents on the amide nitrogen and elsewhere on the heterocyclic core.[18]

## Table 1: Representative Patents in the Isoquinoline Landscape

| Patent Number   | Title                                                                               | Key Focus / Application                                                                                                              | Representative Assignee      |
|-----------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| US9340511B2     | Process for making isoquinoline compounds                                           | Large-scale, regioisomer-specific synthesis of substituted isoquinolines for use as HIF hydroxylase inhibitors. <a href="#">[17]</a> | Not Specified                |
| US5916899A      | Isoquinoline derivatives and isoquinoline combinatorial libraries                   | Synthesis of novel isoquinoline libraries for screening, with potential antimicrobial applications. <a href="#">[15]</a>             | Not Specified                |
| US9388165B2     | Isoquinoline-5-carboxamide derivative having inhibitory activity for protein kinase | Specific isoquinoline-5-carboxamide derivatives for treating diseases associated with abnormal cell growth. <a href="#">[18]</a>     | Not Specified                |
| CN114573569A    | Preparation method of isoquinoline compounds                                        | Synthesis of isoquinoline compounds for treating Alzheimer's and Parkinson's disease. <a href="#">[14]</a>                           | Bonentai Shandong Biomedical |
| US20060094743A1 | Isoquinoline compounds and medicinal use thereof                                    | Isoquinoline compounds as PARP inhibitors for diseases caused by hyperreactivity of the enzyme. <a href="#">[19]</a>                 | Not Specified                |

## Synthetic Strategies and Methodologies

The synthesis of a specific target like **isoquinoline-5-carbothioamide** requires a multi-step approach, beginning with the construction of the core and followed by functional group manipulations.

### Diagram 1: General Workflow for Isoquinoline Synthesis



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the isoquinoline core.

### Protocol 1: Synthesis of 5-Cyanoisoquinolin-1-one (Key Intermediate)

This protocol is adapted from methodologies described for creating 5-substituted isoquinolin-1-ones, which are crucial precursors for PARP inhibitors.<sup>[3]</sup> The cyano group serves as a versatile handle for conversion to the target carbothioamide.

**Rationale:** This pathway utilizes a condensation and cyclization reaction to build the isoquinolin-1-one core directly from a substituted toluene derivative, providing a direct route to the 5-substituted pattern.

**Step-by-Step Methodology:**

- Condensation: To a solution of 2,6-dicyanotoluene in dimethylformamide dimethyl acetal (DMFDMA), add a catalytic amount of a suitable base (e.g., pyrrolidine).
- Heating: Heat the reaction mixture under reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: DMFDMA acts as both a reagent and solvent, providing the one-carbon unit and iminium intermediate necessary for the subsequent cyclization.

- Cyclization: After cooling, the intermediate enamine is not isolated. The reaction mixture is acidified using a strong acid (e.g., concentrated HCl or H<sub>2</sub>SO<sub>4</sub>) and heated. Causality Note: The acidic conditions protonate the enamine, promoting an intramolecular electrophilic aromatic substitution to form the heterocyclic ring and yield the isoquinolin-1-one product.
- Workup and Purification: The reaction is quenched with water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 5-cyanoisoquinolin-1-one.

## Protocol 2: Conversion of 5-Cyanoisoquinolin-1-one to Isoquinoline-5-carbothioamide

This protocol outlines the conversion of the cyano intermediate into the final carbothioamide target.

Rationale: This is a two-step process. First, the nitrile is hydrolyzed to a primary amide. Second, the oxygen of the amide is exchanged for sulfur using a thionating agent.

### Step-by-Step Methodology:

- Hydrolysis to Amide: The 5-cyanoisoquinolin-1-one is subjected to controlled acidic or basic hydrolysis. For example, treating with concentrated sulfuric acid at a controlled temperature (e.g., 0-25°C) will hydrolyze the nitrile to the primary carboxamide.
- Quenching: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia) to precipitate the 5-carboxamidoisoquinolin-1-one. The product is collected by filtration and dried.
- Thionation: The dried 5-carboxamidoisoquinolin-1-one is dissolved in an anhydrous, aprotic solvent like toluene or dioxane. Lawesson's reagent (typically 0.5 to 1.0 equivalents) is added. Causality Note: Lawesson's reagent is a highly effective thionating agent for converting carbonyls, particularly amides and esters, into their corresponding thiocarbonyls.
- Heating and Monitoring: The mixture is heated to reflux (typically 80-110°C) for several hours until TLC indicates the complete consumption of the starting material.

- Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target **isoquinoline-5-carbothioamide**.

## Application Focus: PARP Inhibition Mechanism

### The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.<sup>[4]</sup> When a break is detected, PARP-1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. This process is essential for maintaining genomic integrity.

## Mechanism of Action of Isoquinoline-based PARP Inhibitors

Isoquinoline-based inhibitors, including the 5-carboxamide and 5-carbothioamide derivatives, function as competitive inhibitors. They bind to the catalytic domain of PARP-1, specifically in the pocket where the nicotinamide portion of its NAD<sup>+</sup> substrate would normally bind.<sup>[4]</sup> By occupying this site, the inhibitor prevents the synthesis of PAR chains. This "traps" PARP-1 on the DNA, leading to the accumulation of unresolved single-strand breaks. During DNA replication, these breaks are converted into more lethal double-strand breaks. In cancer cells with defective double-strand break repair pathways (like those with BRCA1/2 mutations), this accumulation of damage is catastrophic, leading to cell death via synthetic lethality.

## Diagram 2: PARP-1 Signaling and Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Mechanism of PARP-1 inhibition by isoquinoline derivatives.

## Future Outlook and White Space Analysis

While the field of isoquinoline-based PARP inhibitors is well-established, several opportunities for innovation remain:

- Isoform Selectivity: Most approved PARP inhibitors target both PARP-1 and PARP-2. Designing compounds with high selectivity for a single isoform, such as the PARP-2 selective inhibitors explored in some studies, could lead to improved therapeutic windows and different clinical applications.[11]
- Novel Therapeutic Areas: Leveraging the diverse biological activities of the isoquinoline scaffold, there is potential to develop compounds for neurodegenerative diseases, inflammatory conditions, and infectious diseases, moving beyond the crowded oncology space.[8][9]
- Bioisosteric Replacement: The carbothioamide moiety is relatively underexplored compared to the carboxamide. There is significant "white space" in patenting novel carbothioamide derivatives of known carboxamide drugs. These could offer improved pharmacokinetic or pharmacodynamic properties, potentially leading to second-generation drugs with superior profiles.
- Targeting Resistance: As resistance to current PARP inhibitors emerges, there is a need for new isoquinoline derivatives that can overcome these resistance mechanisms, representing a key area for future research and patenting.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN101327214B - Medical use of isoquinoline alkaloids as tissue factor inhibitors - Google Patents [patents.google.com]
- 10. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]
- 11. 5-Benzamidoisoquinolin-1-ones and 5-( $\omega$ -carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aminer.org [aminer.org]
- 13. patents.justia.com [patents.justia.com]
- 14. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 15. US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
- 17. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]
- 18. US9388165B2 - Isoquinoline-5-carboxamide derivative having inhibitory activity for protein kinase - Google Patents [patents.google.com]
- 19. US20060094743A1 - Isoquinoline compounds and medicinal use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Isoquinoline-5-carbothioamide patent landscape and prior art]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387023#isoquinoline-5-carbothioamide-patent-landscape-and-prior-art>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)